

Technical Guide: Physical Properties of 4-Bromo-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-1-methylpyridin-2(1H)-one

Cat. No.: B1291616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methylpyridin-2(1H)-one is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis.^[1] Its utility is primarily in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.^{[1][2]} The presence of a bromine atom on the pyridinone ring allows for various chemical transformations, making it a valuable intermediate in the development of novel compounds.^[1] This technical guide provides a summary of its key physical properties and outlines generalized experimental protocols for their determination.

Core Physical Properties

The physical characteristics of **4-Bromo-1-methylpyridin-2(1H)-one** are crucial for its handling, storage, and application in synthetic chemistry. A compilation of these properties is presented below.

Property	Value	Source(s)
Molecular Formula	C6H6BrNO	[1] [2] [3] [4]
Molecular Weight	188.02 g/mol	[1] [2] [3] [4]
Appearance	White to off-white solid	[1] [2]
Melting Point	79-81 °C	[2]
Boiling Point	257 °C	[2]
Density	1.664 g/cm ³	[3]
Solubility	Sparingly soluble in water; Soluble in ethanol and other organic solvents.	[1] [2]
Purity	≥ 98%	[2] [4]

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound.

Objective: To determine the temperature range over which **4-Bromo-1-methylpyridin-2(1H)-one** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Spatula

- Mortar and pestle (optional, for grinding crystals)

Procedure:

- Sample Preparation: A small amount of dry **4-Bromo-1-methylpyridin-2(1H)-one** is placed on a clean, dry surface. The open end of a capillary tube is tapped into the sample to collect a small amount of the solid. The tube is then inverted and tapped gently to pack the solid into the sealed end.
- Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.
- Heating: The apparatus is turned on, and the heating rate is adjusted. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (e.g., 1-2 °C per minute) for a more accurate measurement.
- Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- Reporting: The result is reported as a melting point range. For a pure compound, this range is typically narrow.

Solubility Determination

Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.

Objective: To qualitatively or quantitatively determine the solubility of **4-Bromo-1-methylpyridin-2(1H)-one** in various solvents.

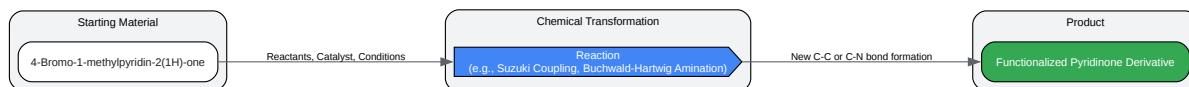
Apparatus:

- Test tubes or vials
- Graduated cylinders or pipettes
- Spatula or balance for weighing the solid

- Vortex mixer or shaker
- Water bath (optional, for temperature control)

Procedure for Qualitative Determination:

- A small, pre-weighed amount of **4-Bromo-1-methylpyridin-2(1H)-one** (e.g., 10 mg) is placed into a test tube.
- A small volume of the desired solvent (e.g., 1 mL of water, ethanol) is added to the test tube.
- The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).
- The mixture is visually inspected for the presence of undissolved solid.
- If the solid dissolves completely, the compound is considered soluble under these conditions. If solid remains, it is considered sparingly soluble or insoluble. This process can be repeated with different solvents.


Procedure for Quantitative Determination (Shake-Flask Method):

- An excess amount of **4-Bromo-1-methylpyridin-2(1H)-one** is added to a known volume of the solvent in a sealed flask.
- The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The saturated solution is then filtered to remove the undissolved solid.
- The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
- The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Synthetic Utility

As a chemical intermediate, **4-Bromo-1-methylpyridin-2(1H)-one** is utilized in various synthetic pathways. The bromine atom at the C4 position is susceptible to displacement and can participate in cross-coupling reactions, allowing for the introduction of diverse functional groups.

Due to the nature of this compound as a synthetic building block, its "pathway" is a component of a larger synthetic route designed to produce a specific target molecule. A generalized representation of its utility in a synthetic workflow is depicted below.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow utilizing **4-Bromo-1-methylpyridin-2(1H)-one**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. nbino.com [nbino.com]
- 3. 4-bromo-1-methylpyridin-2(1H)-one | 214342-63-9 [chemnet.com]
- 4. cyclicpharma.com [cyclicpharma.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4-Bromo-1-methylpyridin-2(1H)-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291616#physical-properties-of-4-bromo-1-methylpyridin-2-1h-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com